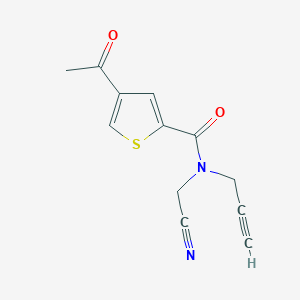
4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide, also known as A-366, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiophene-based compounds, which have been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide is not fully understood. However, it has been proposed that it exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of inflammatory mediators. In addition, 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide has also been found to inhibit the activity of COX-2, leading to a reduction in the production of prostaglandins. In cancer cells, 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide has been shown to induce apoptosis by activating the mitochondrial pathway.
Vorteile Und Einschränkungen Für Laborexperimente
4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to be stable under various conditions, making it suitable for use in experiments. However, 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide has some limitations as well. It has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
For the study of 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide include the development of more potent and selective analogs, elucidation of its mechanism of action, and study of its pharmacokinetics and pharmacodynamics.
Synthesemethoden
The synthesis of 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide involves a multi-step process that starts with the reaction of 4-bromo-2-acetylthiophene with propargylamine to form 4-propargylamino-2-acetylthiophene. This intermediate is then reacted with cyanomethyl chloride to obtain 4-propargylamino-2-acetyl-3-cyanomethylthiophene. Finally, the reaction of the latter with ethyl chloroformate leads to the formation of 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide has been studied for its potential therapeutic applications in various areas of medicine. It has been found to exhibit potent anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide has also been shown to possess anti-cancer activity, particularly against breast and lung cancer cells. In addition, it has been found to inhibit the replication of the hepatitis C virus, making it a potential therapeutic agent for the treatment of hepatitis C.
Eigenschaften
IUPAC Name |
4-acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-3-5-14(6-4-13)12(16)11-7-10(8-17-11)9(2)15/h1,7-8H,5-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXWXYCRRFALNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=C1)C(=O)N(CC#C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B3011509.png)
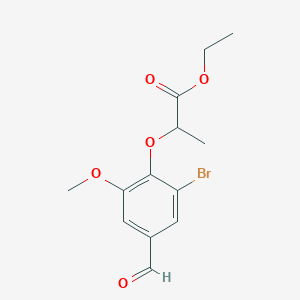
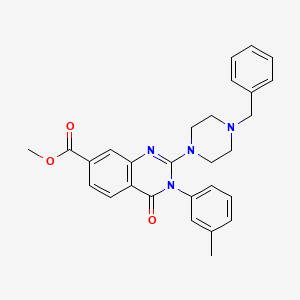
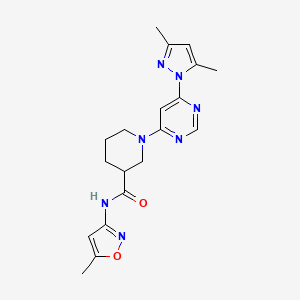
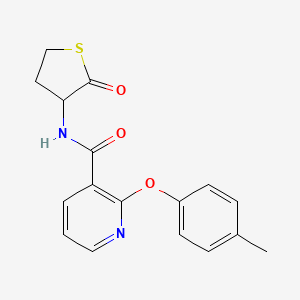
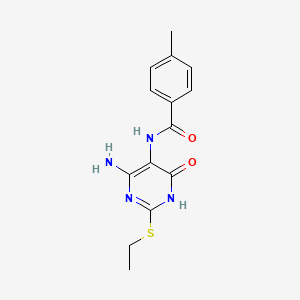
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B3011516.png)
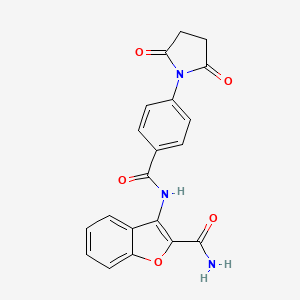
![2-[(Oxolan-2-yl)methoxy]pyrazine](/img/structure/B3011518.png)
![N-{3-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B3011519.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3011520.png)
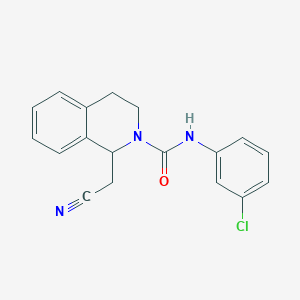
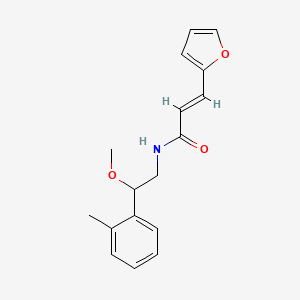
![2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B3011526.png)